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molecular formula C6H11NO B116759 (E)-4-(dimethylamino)but-3-en-2-one CAS No. 2802-08-6

(E)-4-(dimethylamino)but-3-en-2-one

Cat. No. B116759
M. Wt: 113.16 g/mol
InChI Key: QPWSKIGAQZAJKS-SNAWJCMRSA-N
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Patent
US05221753

Procedure details

5.0 g of magnesium were introduced into 100 ml of anhydrous tetrahydrofuran. 25 g of 4-chlorotetrahydropyran were added dropwise under reflux under a nitrogen atmosphere, and the mixture was refluxed for 2 hours. A solution of 23.5 g of 1-(dimethylamino)but-1-en-3-one in 20 ml of anhydrous tetrahydrofuran was subsequently added dropwise to the reaction mixture, cooled to from 0° to 5° C., at a rate such that the internal temperature did not exceed 50° C., and the mixture was stirred at room temperature for a further 2 hours. For work-up, the reaction mixture was poured into a mixture of ice and dilute HCl, and extracted 3 times with 200 ml of chloroform, and the extracts were washed with saturated sodium chloride solution and dried over MgSO4. Removal of the solvent gave 24.0 g (75%) of 1-(4-tetrahydropyranyl)but-1-en-3-one having a boiling point of 117° C./10 mmHg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.CN(C)[CH:11]=[CH:12][C:13](=[O:15])[CH3:14].Cl>O1CCCC1>[O:6]1[CH2:7][CH2:8][CH:3]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1CCOCC1
Step Three
Name
Quantity
23.5 g
Type
reactant
Smiles
CN(C=CC(C)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to from 0° to 5° C., at a rate such that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 50° C.
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 200 ml of chloroform
WASH
Type
WASH
Details
the extracts were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCC(CC1)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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